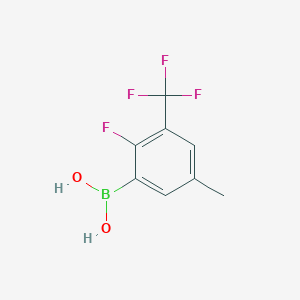

2-Fluoro-5-methyl-3-(trifluoromethyl)phenylboronic acid

Descripción general

Descripción

The compound "2-Fluoro-5-methyl-3-(trifluoromethyl)phenylboronic acid" is not directly discussed in the provided papers. However, related compounds and their properties and reactions are mentioned, which can provide insights into the behavior of similar organoboronic acids. Arylboronic acids, such as those mentioned in the papers, are known for their utility in various chemical reactions, including catalysis and as intermediates in organic synthesis .

Synthesis Analysis

While the synthesis of "this compound" is not explicitly described, the synthesis of related compounds can be informative. For example, the synthesis of 2,4-bis(trifluoromethyl)phenylboronic acid involves catalytic processes that could potentially be adapted for the synthesis of the compound . Additionally, the synthesis of 2-fluoro-2 phenylacetic acid from phenylglycine through a fluorodeamination reaction suggests that similar strategies could be employed for the synthesis of fluoro-substituted phenylboronic acids .

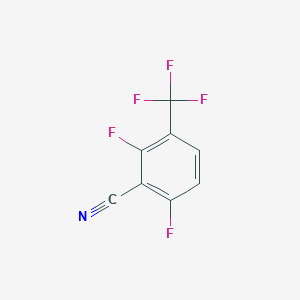

Molecular Structure Analysis

The molecular structure of arylboronic acids is characterized by the presence of a boron atom covalently bonded to an aromatic ring and hydroxyl groups. The presence of fluorine atoms can influence the acidity and reactivity of the boronic acid. For instance, the high acidity of the fluorophenol moiety in benzoxazole derivatives is noted for its sensitivity to pH and selectivity in metal cation sensing . This suggests that the fluorine substituents in "this compound" would similarly affect its molecular properties.

Chemical Reactions Analysis

Arylboronic acids are versatile in chemical reactions. The ortho-substituent on phenylboronic acid derivatives is crucial in catalytic processes, such as the dehydrative condensation between carboxylic acids and amines . The interaction of arylboronic acids with fluoride ions is another area of interest, as fluoride can drastically reduce the fluorescence intensity of certain boronic acids and influence their electrochemical properties . These interactions could be relevant to the chemical behavior of "this compound" in the presence of fluoride ions.

Physical and Chemical Properties Analysis

The physical and chemical properties of arylboronic acids are influenced by their substituents. The fluorogenic properties of certain reagents, such as 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate, indicate that fluorine-containing compounds can be used in the detection and analysis of primary amines . The electrochemical properties of organoboronic acids, including their oxidation potentials and reactivity with fluoride ions, are also of significant interest . These properties are likely to be relevant to "this compound," given its structural similarities to the compounds studied.

Aplicaciones Científicas De Investigación

Catalysis and Organic Synthesis

2,4-Bis(trifluoromethyl)phenylboronic acid, a related compound to 2-Fluoro-5-methyl-3-(trifluoromethyl)phenylboronic acid, is highly effective as a catalyst for dehydrative amidation between carboxylic acids and amines. It plays a crucial role in the synthesis of α-dipeptides (Wang, Lu, & Ishihara, 2018).

Chemical Reactions and Synthesis

Syn-Fluoro- and -Oxy-trifluoromethylation of Arylacetylenes using phenylboronic acid derivatives, including this compound, demonstrates the compound's significance in creating various functionalized trifluoromethylated Z-alkenes, important in organic synthesis (Zhang, Wan, & Bie, 2017).

Material Science and Polymer Synthesis

The utilization of this compound in the synthesis of hyperbranched poly(arylene ether)s has been reported. This synthesis showcases its application in the development of materials with high molecular weight and significant thermal stability (Banerjee, Komber, Häussler, & Voit, 2009).

Analytical Chemistry

The compound's derivatives have been used in the electrochemical fluorination and radiofluorination of organic compounds, indicating its role in the development of novel fluorination techniques, which is crucial in the synthesis of radiopharmaceuticals and other fluorinated materials (Balandeh et al., 2017).

Chemical Modification and Functionalization

Its application extends to the modification of carbon nanotubes for saccharide recognition, demonstrating the compound's role in nanotechnology and sensor development (Mu et al., 2012).

Safety and Hazards

This compound is classified as harmful if swallowed and may cause respiratory irritation. It also causes serious eye irritation and skin irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water in case of skin contact, and rinsing cautiously with water for several minutes in case of eye contact .

Mecanismo De Acción

Target of Action

The primary target of 2-Fluoro-5-methyl-3-(trifluoromethyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s important to note that the compound’s success in the sm coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond . This is achieved through the SM coupling reaction, which is a key step in the synthesis of many organic compounds .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of a metal catalyst, specifically palladium, and the reaction conditions . The compound has been tailored for application under specific SM coupling conditions .

Propiedades

IUPAC Name |

[2-fluoro-5-methyl-3-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BF4O2/c1-4-2-5(8(11,12)13)7(10)6(3-4)9(14)15/h2-3,14-15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBBCDCFKLBCLSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)C(F)(F)F)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BF4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601178200 | |

| Record name | Boronic acid, B-[2-fluoro-5-methyl-3-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601178200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2096341-51-2 | |

| Record name | Boronic acid, B-[2-fluoro-5-methyl-3-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096341-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[2-fluoro-5-methyl-3-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601178200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

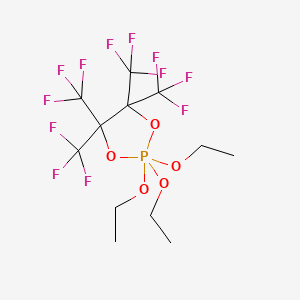

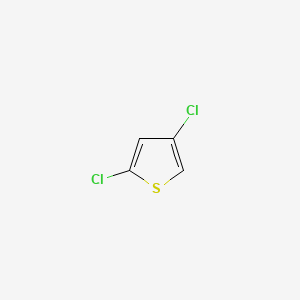

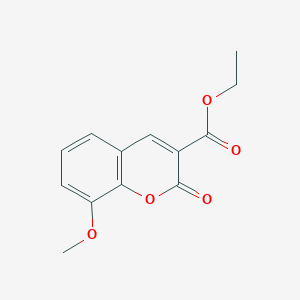

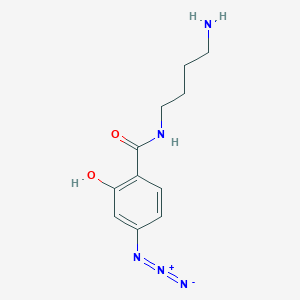

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4,6-Dichloro-[1,3,5]triazin-2-yl)-(4-trifluoromethyl-phenyl)-amine](/img/structure/B3031158.png)

![[3,4,5-Triacetyloxy-6-(2,4-dinitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B3031159.png)